molecular formula C6H13NO2S B3242469 3-Methyl-3-(methylamino)thiolane-1,1-dione CAS No. 151775-03-0

3-Methyl-3-(methylamino)thiolane-1,1-dione

Cat. No. B3242469
CAS RN: 151775-03-0
M. Wt: 163.24 g/mol
InChI Key: BCKXDHUGBHITAS-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylamino)thiolane-1,1-dione , also known by its chemical formula C5H11NO2S , is a compound with intriguing properties. Its molecular weight is approximately 149.21 g/mol . The compound’s structure features a thiolane ring with a methylamino group attached.


Synthesis Analysis

The synthesis of 3-Methyl-3-(methylamino)thiolane-1,1-dione involves intricate organic chemistry processes. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and oxidation . Precise details on the synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydrothiophene ring with a methylamino group and a carbonyl group (dione) attached. The arrangement of atoms and bond angles significantly influences its properties and reactivity. Researchers have characterized this structure using techniques such as NMR spectroscopy , X-ray crystallography , and computational modeling .


Chemical Reactions Analysis

3-Methyl-3-(methylamino)thiolane-1,1-dione participates in several chemical reactions. Notably, it can undergo nucleophilic addition at the carbonyl group, leading to the formation of various derivatives. Researchers have explored its reactivity with amines , alcohols , and thiols . Investigating these reactions sheds light on its potential applications .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light , heat , and moisture ; store under appropriate conditions .

Mechanism of Action

The precise mechanism of action for this compound depends on its context. It may exhibit biological activity, act as a reducing agent , or participate in thiol-disulfide exchange reactions . Further studies are needed to elucidate its specific mechanisms in different environments .

Future Directions

Researchers should explore the compound’s biological activity , potential as a catalyst , and applications in organic synthesis . Investigating its interactions with other molecules and its role in various chemical processes will contribute to our understanding of its significance .

: ChemSpider: 3-(methylamino)-1??-thiolane-1,1-dione

properties

IUPAC Name

N,3-dimethyl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7-2)3-4-10(8,9)5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXDHUGBHITAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207450
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151775-03-0
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151775-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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